molecular formula C8H6F2O2 B1441531 2,6-Difluoro-4-methylbenzoic acid CAS No. 1201597-23-0

2,6-Difluoro-4-methylbenzoic acid

Cat. No. B1441531
M. Wt: 172.13 g/mol
InChI Key: NSHGGEJETYWOKY-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4-methylbenzoic acid consists of a benzene ring with two fluorine atoms and one methyl group attached to it, along with a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Difluoro-4-methylbenzoic acid are not available, it’s known that similar compounds like 2,6-Difluoro-4-methoxyphenylboronic acid can be used in the synthesis of ligands and in aromatic C−F hydroxylation reactions .


Physical And Chemical Properties Analysis

2,6-Difluoro-4-methylbenzoic acid is a solid substance . It should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Ionization and Thermodynamics

Research by Strong, Waes, and Doolittle (1982) delved into the ionization of various fluorobenzoic acids, including 2,6-difluoro-4-methylbenzoic acid. Their work focused on precision conductance measurements to understand the ionization constants and thermodynamic properties of these acids. They found that these acids are more acidic than benzoic acid, with increased acidity linked to enthalpy decreases and little change in entropy during ionization (Strong, Waes, & Doolittle, 1982).

Synthesis and Metallation

Thornton and Jarman (1990) explored the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and related compounds. They highlighted the role of fluorine in directing the regiocontrol of metallation, rather than the amide substituent, in these syntheses (Thornton & Jarman, 1990).

Structural Opportunities

Schlosser and Heiss (2003) demonstrated the versatility of 1,3-difluorobenzene in organic synthesis, converting it into various benzoic acids including 2,6-difluorobenzoic acid. Their work illustrates the potential of this compound in complex organic syntheses (Schlosser & Heiss, 2003).

Solubility Studies

Research by Higashi et al. (2005) measured the solubilities of trifluoromethylbenzoic acid isomers, including 2,6-difluorobenzoic acid, in supercritical carbon dioxide. Their findings provide insights into solubility enhancements due to fluorination, with implications for industrial applications (Higashi et al., 2005).

Host-Guest Complexes

Pedireddi et al. (1998) investigated 3,5-dinitro-4-methylbenzoic acid as a host molecule for creating cavities for guest molecules, suggesting a similar potential role for 2,6-difluoro-4-methylbenzoic acid in host-guest complex chemistry (Pedireddi et al., 1998).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, to use it only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2,6-difluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHGGEJETYWOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695171
Record name 2,6-Difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methylbenzoic acid

CAS RN

1201597-23-0
Record name 2,6-Difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-4-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Silver oxide (43.8 g, 0.189 mol) was placed in a flask along with water (200 mL) and sodium hydroxide (33.7 g, 0.842 mol). To it was added 2,6-difluoro-4-methylbenzaldehyde (29.23 g, 0.187 mol) in small portions over a 30 min period. After a vigorous exothermic reaction, the color of the reaction mixture changed from black to gray. Resulting thick suspension was stirred for 1 hr, filtered through a Buchner funnel. The filtrate was acidified to pH 2 with concentrated HCl to give a suspension. The precipitate was collected by suction filtration, dissolved in ether and dried over anhydrous Na2SO4, filtered and concentrated to give white solid (17.0 g, 53%). 1H-NMR (500 MHz, d6-DMSO): δ13.7 (br.s, 1H), 7.02 (d, 2H, J=9.3 Hz), 2.32 (s, 3H).
Quantity
29.23 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step Two
Quantity
43.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JR Corte, W Yang, T Fang, Y Wang, H Osuna… - Bioorganic & Medicinal …, 2017 - Elsevier
Optimization of macrocyclic inhibitors of FXIa is described which focused on modifications to both the macrocyclic linker and the P1 group. Increases in potency were discovered through …
Number of citations: 17 www.sciencedirect.com
JR Corte, DJP Pinto, T Fang, H Osuna… - Journal of Medicinal …, 2019 - ACS Publications
Factor XIa (FXIa) inhibitors are promising novel anticoagulants, which show excellent efficacy in preclinical thrombosis models with minimal effects on hemostasis. The discovery of …
Number of citations: 17 pubs.acs.org

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